4-(4-Fluoroanilino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-fluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPJELQHRKGMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308505 | |

| Record name | 4-(4-fluoroanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199461-14-8 | |

| Record name | 4-(4-fluoroanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-fluoroanilino)-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-fluoroanilino)-4-oxobutanoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, synthesis, spectroscopic profile, chemical reactivity, and potential applications. By synthesizing theoretical principles with practical experimental insights, this guide serves as an essential resource for leveraging this versatile molecule in research and development settings. Particular emphasis is placed on the strategic role of the fluorinated aromatic moiety in modulating the molecule's properties, a key consideration in modern drug design.

Introduction and Strategic Context

This compound, a member of the succinamic acid family, is a bifunctional organic compound featuring a terminal carboxylic acid and a central amide linkage to a 4-fluorophenyl ring. This unique combination of functional groups makes it a valuable intermediate and a structural scaffold of significant interest. The parent structure, succinanilic acid, is a known metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat, highlighting the biological relevance of this molecular framework.[1]

The strategic incorporation of a fluorine atom onto the aniline ring is a critical design feature. Fluorine's high electronegativity and relatively small size allow it to profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, pKa, and receptor binding affinity.[2][3] As such, this compound serves not only as a building block but as a model compound for investigating the impact of fluorination in drug discovery programs.[4]

This guide will systematically detail the core chemical knowledge required to effectively utilize this compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. This section outlines the core identity and structural attributes of this compound.

2.1 Core Chemical Identity

The essential identifiers for this compound are summarized below for clarity and unambiguous reference.

| Property | Value | Source |

| IUPAC Name | 4-[(4-fluorophenyl)amino]-4-oxobutanoic acid | [5] |

| CAS Number | 199461-14-8 | [5] |

| Molecular Formula | C₁₀H₁₀FNO₃ | [5] |

| Molecular Weight | 211.19 g/mol | [5] |

| Synonyms | N-(4-Fluorophenyl)succinamic acid, 4'-Fluorosuccinanilic acid | [5] |

2.2 Structural Analysis

The molecule's functionality is dictated by its three-dimensional structure and the interplay of its constituent functional groups.

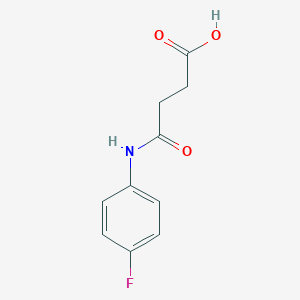

Figure 1: Chemical structure of this compound.

Key structural features include:

-

Carboxylic Acid Group (-COOH): This functional group imparts acidity to the molecule (pKa ~4.3-5.6 for succinic acid) and provides a site for hydrogen bonding, salt formation, and esterification.[6]

-

Amide Linkage (-CONH-): The amide bond is relatively planar due to resonance, which can influence the overall molecular conformation. It is a stable linkage but can be susceptible to hydrolysis under harsh acidic or basic conditions.

-

4-Fluorophenyl Ring: The aromatic ring provides a rigid scaffold. The electron-withdrawing fluorine atom at the para-position influences the electron density of the ring and the basicity of the amide nitrogen. This substitution is a common strategy to block sites of metabolic oxidation (e.g., aromatic hydroxylation), thereby enhancing the pharmacokinetic profile of drug candidates.[7]

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved through the nucleophilic ring-opening of succinic anhydride with 4-fluoroaniline. This reaction is a cornerstone of amide synthesis and is highly reliable.[8][9]

3.1 Synthetic Pathway: Nucleophilic Acyl Substitution

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of 4-fluoroaniline at one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the five-membered anhydride ring to form the target succinamic acid derivative. The reaction is typically high-yielding and proceeds under mild conditions.[9]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Succinic acid - Wikipedia [en.wikipedia.org]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]

- 9. beilstein-archives.org [beilstein-archives.org]

An In-depth Technical Guide on the Crystal Structure of Fluoro-Substituted Anilino-Oxobutanoic Acids: A Case Study

This technical guide provides a comprehensive analysis of the synthesis, characterization, and crystal structure of fluoro-substituted anilino-oxobutanoic acids, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of public crystallographic data for the parent compound, 4-(4-fluoroanilino)-4-oxobutanoic acid, this guide will focus on a detailed examination of a closely related derivative, 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid , as a representative case study. The methodologies and principles discussed herein are broadly applicable to researchers, scientists, and drug development professionals working with this class of molecules.

Introduction: The Significance of Fluoro-Substituted Carboxamides

Derivatives of pyrrolidine-2,5-dione and related open-chain structures are prominent motifs in medicinal chemistry, valued for their binding efficacy and generally low toxicity.[1] The introduction of a fluorine atom into a molecular scaffold is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The anilino-oxobutanoic acid core, resulting from the ring-opening of succinic anhydrides with anilines, presents a versatile platform for generating novel bioactive compounds. Understanding the three-dimensional structure and intermolecular interactions of these molecules at an atomic level is paramount for rational drug design and the development of structure-activity relationships.

This guide will delve into the regioselective synthesis of a representative compound, its detailed characterization, and a thorough analysis of its single-crystal X-ray structure. We will explore the nuances of its molecular geometry, conformational preferences, and the hydrogen bonding networks that dictate its solid-state architecture.

Synthesis and Characterization

The synthesis of the title compound is achieved through the ring-opening reaction of a substituted succinic anhydride, specifically 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione, with p-fluoroaniline.[1] This reaction is a classic example of nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride.

Regioselective Synthesis

The reaction of an unsymmetrically substituted cyclic anhydride with an amine can potentially yield two regioisomers. In the case of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid, the reaction conditions, particularly temperature, play a crucial role in determining the selectivity. When the reaction is conducted at room temperature in a suitable solvent like dry tetrahydrofuran (THF), it proceeds with high regioselectivity, yielding the β-succinamic acid as the sole detected isomer in high yield (91%).[1] However, elevating the temperature to 55 °C results in the formation of a mixture of regioisomers.[1] This temperature dependence highlights the kinetic versus thermodynamic control of the reaction.

Figure 1: Workflow for the regioselective synthesis of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid.

Experimental Protocol: Synthesis

-

Dissolve 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione (0.35 mmol) in dry THF.

-

Add p-fluoroaniline (0.35 mmol) to the solution.

-

Stir the mixture overnight at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a saturated solution of sodium bicarbonate.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with 1 N HCl to precipitate the product.

-

Filter the resulting precipitate and recrystallize from ethanol to obtain the pure compound.[1]

Spectroscopic Characterization

The synthesized compound was characterized by NMR spectroscopy. The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the aromatic protons of the fluorenyl and fluoroanilino groups, as well as the aliphatic protons of the butanoic acid backbone. The presence of a broad singlet at 12.86 ppm is indicative of the carboxylic acid proton.[1] The ¹⁹F NMR spectrum displays a signal at -116.0 ppm, confirming the presence of the fluorine atom.[1] The ¹³C NMR spectrum further corroborates the structure with signals corresponding to the carbonyl carbons of the amide and carboxylic acid at 172.5 and 177.2 ppm, respectively.[1]

Crystal Structure Analysis

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution. The analysis reveals a monoclinic crystal system.

Crystallographic Data

The crystallographic data provides a quantitative description of the crystal lattice and the experimental setup for data collection.

| Parameter | Value | Reference |

| Chemical Formula | C₂₃H₁₈FNO₃ | [1] |

| Formula Weight | 375.38 | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 10.2048 (6) | [1] |

| b (Å) | 18.5170 (11) | [1] |

| c (Å) | 9.6164 (6) | [1] |

| β (°) | 90.494 (4) | [1] |

| Volume (ų) | 1817.07 (19) | [1] |

| Z | 4 | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| Temperature (K) | 296 | [1] |

| R[F² > 2σ(F²)] | 0.054 | [1] |

| wR(F²) | 0.104 | [1] |

Molecular Conformation

The molecular structure reveals several key conformational features. The tricyclic 9-fluorenyl system is nearly planar, with an r.m.s. deviation of 0.0279 Å.[1] A significant observation is the planarity of the nitrogen atom in the amide group, with the sum of bond angles around it being 359.8°.[1] This planarity is a direct consequence of the delocalization of the nitrogen lone pair into the adjacent carbonyl group's π-system. This conjugation results in a relatively short N—C(=O) bond length of 1.359 (3) Å, which is typical for such systems.[1]

Figure 2: Key molecular features of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a robust network of hydrogen bonds, which organizes the molecules into a three-dimensional architecture. The presence of both a hydrogen bond donor (the carboxylic acid -OH and the amide N-H) and multiple acceptors (the carbonyl oxygens) facilitates the formation of these interactions.

Specifically, two primary types of hydrogen bonds are observed:

-

O—H⋯O: The carboxylic acid group of one molecule forms a strong hydrogen bond with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.[1]

-

N—H⋯O: The amide proton engages in a hydrogen bond with the carbonyl oxygen of the amide group of an adjacent molecule.[1]

These interactions effectively link the molecules into chains and further into a 3D network.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| O1—H1O⋯O2ⁱ | 0.98 (4) | 1.71 (4) | 2.682 (3) | 175 (3) | [1] |

| N1—H1N⋯O3ⁱⁱ | 0.88 (2) | 2.02 (3) | 2.891 (3) | 172 (2) | [1] |

| (Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y-1/2, -z+3/2) |

The fluorine atom in the fluoroanilino moiety does not appear to participate in strong, classical hydrogen bonds. However, it contributes to the overall electrostatic profile of the molecule and may engage in weaker C—H⋯F or other non-covalent interactions that influence the crystal packing. The study of fluorine's role in intermolecular interactions is an active area of research, with its contributions ranging from polar interactions to orthogonal multipolar interactions.[2]

Conclusion and Outlook

This in-depth guide has provided a detailed examination of the synthesis and crystal structure of a representative fluoro-substituted anilino-oxobutanoic acid. The regioselective synthesis is highly dependent on reaction temperature, a critical consideration for chemists targeting specific isomers. The single-crystal X-ray analysis revealed a molecule with a planar fluorenyl system and a conjugated amide linkage. The supramolecular architecture is dictated by a robust network of N—H⋯O and O—H⋯O hydrogen bonds, creating a stable three-dimensional solid-state structure.

The insights gained from this structural analysis are invaluable for the fields of medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement and intermolecular forces allows for the rational design of new molecules with tailored properties, such as improved solubility, enhanced binding to biological targets, or specific solid-state characteristics. Future work could involve the synthesis and crystallographic analysis of the parent this compound to provide a direct comparison and further elucidate the role of the bulky fluorenyl substituent on the overall molecular conformation and crystal packing.

References

-

Hakobyan, A. H., et al. (2012). 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link]

-

PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Asiri, A. M., et al. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1752–o1753. Available at: [Link]

-

Cambridge MedChem Consulting. (2023). Molecular Interactions. Available at: [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(4-fluoroanilino)-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-(4-fluoroanilino)-4-oxobutanoic acid. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally related 4-anilino-4-oxobutanoic acid derivatives to propose putative biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating further investigation into the therapeutic potential of this compound class. We will explore potential enzyme inhibition, anti-cancer activities, and propose detailed experimental protocols to elucidate its precise molecular interactions.

Introduction: The Therapeutic Potential of Anilino-Oxobutanoic Acid Scaffolds

The 4-anilino-4-oxobutanoic acid scaffold is a versatile pharmacophore present in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a range of activities, including enzyme inhibition and anti-proliferative effects on cancer cell lines. The introduction of a fluorine atom on the anilino ring, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While direct studies on this compound are limited, the known activities of its analogs provide a strong foundation for hypothesizing its mechanism of action.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the biological activities of structurally similar compounds, we can postulate several potential mechanisms of action for this compound. These include, but are not limited to, enzyme inhibition and modulation of cancer-related pathways.

Enzyme Inhibition

A prominent activity of 4-aryl-4-oxobutanoic acid derivatives is the inhibition of various enzymes.[1] Two key enzyme families that represent potential targets for this compound are Kynurenine 3-Monooxygenase (KMO) and Cyclooxygenase (COX) enzymes.[1]

-

Kynurenine 3-Monooxygenase (KMO) Inhibition: KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in neurodegenerative diseases and cancer. Inhibition of KMO can modulate immune responses and neuronal function.

-

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are involved in inflammation, pain, and cancer progression. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The structural similarity of this compound to known COX inhibitors suggests it may also target these enzymes.

The functional interaction between enzymes like Acyl-CoA synthetase 4 (ACSL4), 5-lipoxygenase (LOX-5), and cyclooxygenase-2 (COX-2) has been shown to control tumor growth, presenting a novel therapeutic target.[2]

Anticancer Activity

Numerous derivatives of anilino-quinolines and related structures have demonstrated potent antitumor activity.[3] The proposed anticancer mechanisms for this class of compounds often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

-

Induction of Apoptosis: Structurally related compounds have been shown to induce apoptosis in cancer cells.[4][5][6] This can be mediated through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.

-

Modulation of Signaling Pathways: Key cancer-related signaling pathways that could be affected include:

-

PI3K/Akt Pathway: This is a central pathway that regulates cell growth, proliferation, and survival.

-

NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival.

-

Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action for this compound, a systematic experimental approach is required. The following protocols provide a framework for these investigations.

Workflow for Investigating Enzyme Inhibition

Caption: Workflow for identifying and validating enzyme targets.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified enzyme (e.g., COX-2).

-

Materials:

-

Purified recombinant human COX-2 enzyme.

-

Arachidonic acid (substrate).

-

This compound (test compound).

-

Appropriate assay buffer.

-

Detection reagent (e.g., colorimetric or fluorescent probe for prostaglandin production).

-

96-well microplate.

-

Plate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, purified enzyme, and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and add the detection reagent.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for Investigating Anticancer Activity

Caption: Workflow for evaluating anticancer efficacy and mechanism.

-

Objective: To assess the cytotoxic effect of this compound on a panel of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HepG2, A549, MCF-7).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value from the dose-response curve.

-

-

Objective: To quantify the induction of apoptosis by this compound.

-

Materials:

-

Cancer cells treated with the test compound at its IC50 concentration.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound for a predetermined time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

-

Summary of Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for interpreting its biological activity and for designing experiments.

| Property | Value (Predicted/Reported for Analogs) | Source |

| Molecular Formula | C10H10FNO3 | - |

| Molecular Weight | 211.19 g/mol | - |

| XLogP3 | ~1.5 | Predicted |

| Hydrogen Bond Donors | 2 | Predicted |

| Hydrogen Bond Acceptors | 4 | Predicted |

Note: These values are for the parent compound and may vary slightly for its derivatives.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the available evidence from structurally related compounds strongly suggests its potential as an enzyme inhibitor and an anticancer agent. The proposed experimental workflows in this guide provide a robust starting point for a thorough investigation. Future research should focus on a broad, unbiased screening approach to identify primary molecular targets, followed by rigorous validation in cellular and, ultimately, in vivo models. A deeper understanding of the structure-activity relationship within this class of compounds will be instrumental in optimizing their therapeutic potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82012952, 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. Retrieved from [Link].

-

Yousuf, S., et al. (2013). 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o963–o964. [Link]

-

Pharmaffiliates. 4-Anilino-4-oxobutanoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118742547, (2S)-2-amino-4-[4-(3-chloro-4-fluorophenyl)-2-ethylanilino]-4-oxobutanoic acid. Retrieved from [Link].

-

Batrakova, E. V., & Kabanov, A. V. (2008). Pluronic block copolymers: evolution of drug delivery concept from inert nanocarriers to biological response modifiers. Journal of controlled release : official journal of the Controlled Release Society, 130(2), 98–110. [Link]

-

Li, C., et al. (2021). Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Chinese Journal of Organic Chemistry, 41(6), 2485-2495. [Link]

-

Bush, K. (1988). Evaluation of enzyme inhibition data in screening for new drugs. The Journal of antibiotics, 41(9), 1161–1167. [Link]

-

Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific reports, 14(1), 1541. [Link]

-

Sgarbi, G., et al. (2025). Assessing Auranofin for Second-Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth. International journal of molecular sciences, 26(13), 7019. [Link]

-

Valente, E., et al. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules (Basel, Switzerland), 17(9), 10142–10170. [Link]

-

Pinedo, H. M., et al. (1999). Growth inhibitory effects of aromatic fatty acids on ovarian tumor cell lines. Clinical cancer research : an official journal of the American Association for Cancer Research, 5(12), 4174–4181. [Link]

-

Sgarbi, G., et al. (2025). Assessing Auranofin for Second-Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth. ResearchGate. Retrieved from [Link]

-

Orlando, U. D., et al. (2012). The functional interaction between Acyl-CoA synthetase 4, 5-lipooxygenase and cyclooxygenase-2 controls tumor growth: a novel therapeutic target. PloS one, 7(7), e40844. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The functional interaction between Acyl-CoA synthetase 4, 5-lipooxygenase and cyclooxygenase-2 controls tumor growth: a novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Pluronic and Doxorubicin on Drug Uptake, Cellular Metabolism, Apoptosis and Tumor Inhibition in Animal Models of MDR Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(4-fluoroanilino)-4-oxobutanoic acid: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-fluoroanilino)-4-oxobutanoic acid, a small molecule of significant interest within medicinal chemistry and drug discovery. This document details the compound's nomenclature, chemical properties, a robust synthetic protocol, and methods for its characterization. A significant focus is placed on the prospective biological activity of this compound, particularly as a modulator of the kynurenine pathway, a critical metabolic route implicated in a range of pathologies from neurodegenerative disorders to cancer. This guide aims to equip researchers with the foundational knowledge and practical insights required to investigate and harness the therapeutic potential of this and related N-aryl succinamic acid derivatives.

Compound Identification and Nomenclature

The compound of interest is systematically identified by the IUPAC name: this compound .

For clarity and cross-referencing within scientific literature and chemical databases, a list of known synonyms and identifiers is provided below.

| Identifier Type | Value |

| CAS Number | 199461-14-8 |

| Synonyms | N-(4-fluorophenyl)succinamic acid, 3-[(4-fluorophenyl)carbamoyl]propanoic acid, 4'-fluorosuccinanilic acid |

| Molecular Formula | C₁₀H₁₀FNO₃ |

| Molecular Weight | 211.19 g/mol |

Synthesis of this compound

The synthesis of N-aryl succinamic acids is a well-established chemical transformation. The protocol detailed below is adapted from a reliable method for a structurally analogous compound, N-(4-chlorophenyl)succinamic acid, and is expected to yield the target compound with high purity.[1][2] The underlying principle of this synthesis is the nucleophilic acyl substitution reaction between an aniline and a cyclic anhydride.

Synthetic Rationale

The reaction proceeds via the nucleophilic attack of the amino group of 4-fluoroaniline on one of the carbonyl carbons of succinic anhydride. This results in the opening of the anhydride ring to form the corresponding amic acid, in this case, this compound. The use of a non-polar solvent like toluene facilitates the reaction and the precipitation of the product upon formation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Succinic anhydride (1.0 eq)

-

4-fluoroaniline (1.0 eq)

-

Anhydrous Toluene

-

Dilute Hydrochloric Acid (e.g., 1 M HCl)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene.

-

Addition of Aniline: To this stirring solution, add a solution of 4-fluoroaniline (1.0 equivalent) in anhydrous toluene dropwise over a period of 15-20 minutes at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 2-3 hours. The product is expected to precipitate out of the solution as a white solid.

-

Work-up:

-

Treat the reaction mixture with dilute hydrochloric acid to quench any unreacted 4-fluoroaniline.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with deionized water to remove any unreacted succinic anhydride and succinic acid.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain a purified, crystalline solid.

-

Dry the purified product under vacuum.

-

Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The expected spectroscopic data should be consistent with the structure of this compound.

Physicochemical and Spectroscopic Characterization

The physical and chemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Melting Point | 156 °C | Chemical Supplier Data |

| Boiling Point (Predicted) | 457.4 ± 30.0 °C | Chemical Supplier Data |

| pKa (Predicted) | 4.65 ± 0.10 | Chemical Supplier Data |

| LogP (Predicted) | 1.4 | Chemical Supplier Data |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the amide proton, and the methylene protons of the butanoic acid chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid, and the C=O stretches of both the amide and carboxylic acid functional groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not extensively reported in the public domain, the N-aryl succinamic acid scaffold is a known pharmacophore with potential therapeutic applications, most notably as inhibitors of enzymes within the kynurenine pathway.[3][4][5][6]

The Kynurenine Pathway: A Key Therapeutic Target

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[3][4] This pathway produces several neuroactive metabolites, and its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders (such as Alzheimer's and Huntington's disease), psychiatric conditions, and cancer.[3][4][7]

Caption: The Kynurenine Pathway and the potential point of intervention for KMO inhibitors.

A key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO) , which catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[5] Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of neurotoxic metabolites while shunting the pathway towards the production of the neuroprotective kynurenic acid.[5]

This compound as a Potential KMO Inhibitor

Structurally similar N-aryl succinamic acid derivatives have been investigated as inhibitors of enzymes in the kynurenine pathway. The structural features of this compound, including the aromatic ring and the carboxylic acid moiety, suggest that it may act as a competitive inhibitor of KMO, mimicking the endogenous substrate, kynurenine.

Proposed Workflow for Biological Evaluation

To elucidate the therapeutic potential of this compound, a systematic biological evaluation is recommended.

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for further investigation in drug discovery. Based on the known pharmacology of structurally related molecules, it holds promise as an inhibitor of kynurenine 3-monooxygenase, a key enzyme in the kynurenine pathway. This technical guide provides the necessary foundational information and experimental frameworks to enable researchers to explore the therapeutic potential of this and other N-aryl succinamic acid derivatives in a range of disease contexts.

References

- Stone, T. W. (2000). Inhibitors of the kynurenine pathway. European Journal of Medicinal Chemistry, 35(2), 179-186.

- Amaral, M., et al. (2013). The kynurenine pathway and neurodegenerative diseases. Journal of the Neurological Sciences, 325(1-2), 1-10.

- Gowda, B. T., et al. (2009). N-(4-Chlorophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2527.

- Molewater, et al. (2017). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 24(23), 2470-2493.

- Hughes, T. D., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273.

- BenchChem. (2025). Biological Activity of N'-(4-fluorophenyl)butanediamide: An In-depth Technical Guide.

- Matviiuk, T., et al. (2013). 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o963–o964.

- Gowda, B. T., et al. (2010). N-(4-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o227.

- Dhivare, R., & Rajput, S. S. (2015). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF FIVE MEMBERED CYCLIC IMIDE DERIVATIVES OF MONO, DI AND TRI SUBSTITUTED AROMATIC AMINES AND NAPTHYL AMINE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 1365-1373.

-

PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. Retrieved from [Link]

-

mzCloud. (2017). 4-(2-Fluoroanilino)-4-oxobutanoic acid. Retrieved from [Link]

- Abu Khalaf, R., et al. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. The Open Medicinal Chemistry Journal, 7, 39–48.

- Abdelsalam, M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(4), M1501.

- Gowda, B. T., et al. (2009). N-(4-Chlorophenyl)succinamic acid. Acta Crystallographica Section E, 65(10), o2527.

- Gowda, B. T., et al. (2010). N-(4-Methylphenyl)succinamic acid. Acta Crystallographica Section E, 67(Pt 1), o227.

Sources

- 1. N-(4-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data analysis of 4-(4-fluoroanilino)-4-oxobutanoic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-fluoroanilino)-4-oxobutanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a foundational understanding of the molecule's structural components and predicts its spectroscopic signature across multiple analytical platforms: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with data from analogous structures, this guide offers a robust methodology for characterizing this and similar chemical entities. Each section details the causality behind the expected spectral features, provides standardized experimental protocols, and emphasizes the synthesis of multi-technique data to achieve unambiguous structural confirmation.

Introduction and Molecular Overview

This compound is a molecule of interest in medicinal chemistry and materials science, often synthesized as a derivative of succinic acid and 4-fluoroaniline. Its structure incorporates a carboxylic acid, a secondary amide, a flexible aliphatic chain, and a fluorinated aromatic ring. This combination of functional groups makes it a valuable subject for demonstrating a multi-faceted spectroscopic characterization strategy. Accurate structural verification is paramount for ensuring purity, understanding reactivity, and validating its potential in any application.

This guide will deconstruct the molecule's spectroscopic identity, offering a predictive analysis grounded in the fundamental principles of each technique. This approach serves as both a specific guide for this molecule and a generalizable workflow for similar compounds.

Molecular Structure

The logical first step in any spectroscopic analysis is to understand the molecule's connectivity and key functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (splitting pattern), and their relative numbers (integration). The analysis is best performed by examining the distinct regions of the molecule.

-

Aromatic Region (δ 7.0-7.7 ppm): The 4-fluoroaniline moiety presents a classic AA'BB' spin system. The fluorine atom at position 4 and the anilino group at position 1 create symmetry. Protons ortho to the fluorine (and meta to the NH group) will be in one chemical environment, while protons meta to the fluorine (and ortho to the NH group) will be in another. This typically results in two complex multiplets, each integrating to 2H. Data for 4-fluoroaniline itself shows signals around 6.8-7.0 ppm, but acylation of the nitrogen will shift these signals downfield.[1][2]

-

Amide Proton (N-H) (δ 8.0-9.5 ppm): The amide proton will appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Aliphatic Chain (δ 2.5-3.0 ppm): The butanoic acid chain contains two methylene groups (-CH₂-CH₂-). These adjacent groups will form a characteristic A₂B₂ system, appearing as two triplets, with each integrating to 2H. The methylene group adjacent to the amide carbonyl (C5) will be further downfield than the one adjacent to the carboxylic acid carbonyl (C6) due to the differing electron-withdrawing effects.

-

Carboxylic Acid Proton (O-H) (δ 10.0-12.0 ppm): This proton is typically a very broad singlet and may be shifted significantly or exchange with deuterium in deuterated solvents like D₂O or CD₃OD.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (ortho to NH) | 7.5 - 7.7 | Multiplet (dd) | 2H | Deshielded by amide group. |

| Aromatic (meta to NH) | 7.0 - 7.2 | Multiplet (dd) | 2H | Shielded relative to ortho protons. |

| Amide (N-H) | 8.0 - 9.5 | Broad Singlet | 1H | Hydrogen bonding, solvent dependent. |

| Methylene (-CH₂CO-NH) | 2.7 - 2.9 | Triplet | 2H | Adjacent to amide carbonyl. |

| Methylene (-CH₂COOH) | 2.5 - 2.7 | Triplet | 2H | Adjacent to carboxylic acid carbonyl. |

| Carboxylic Acid (O-H) | 10.0 - 12.0 | Broad Singlet | 1H | Acidic proton, H-bonding. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the molecule's symmetry, we expect to see 8 distinct signals instead of the full 10 carbons.

-

Carbonyl Carbons (δ 170-180 ppm): Two signals are expected in the far downfield region: one for the amide carbonyl and one for the carboxylic acid carbonyl. The carboxylic acid carbonyl is typically found at a slightly higher chemical shift.

-

Aromatic Carbons (δ 115-165 ppm): Four signals are expected for the six aromatic carbons.

-

C-F: This carbon will show the largest chemical shift (δ ~155-160 ppm) and will exhibit a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[1]

-

C-N: The ipso-carbon attached to the nitrogen will be found around δ 135-140 ppm.

-

CH (ortho to N): Two equivalent carbons, appearing as one signal around δ 120-125 ppm.

-

CH (meta to N): Two equivalent carbons, appearing as one signal around δ 115-118 ppm. This signal will show a two-bond coupling to fluorine (²JCF).

-

-

Aliphatic Carbons (δ 28-35 ppm): Two signals for the two methylene carbons in the aliphatic chain.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| Carboxylic Acid (C=O) | 175 - 180 | Downfield signal. |

| Amide (C=O) | 170 - 174 | Downfield signal. |

| Aromatic (C-F) | 155 - 165 | Large ¹JCF coupling. |

| Aromatic (C-N) | 135 - 140 | Quaternary carbon. |

| Aromatic (CH, ortho to N) | 120 - 125 | Signal for 2 carbons. |

| Aromatic (CH, meta to N) | 115 - 118 | Signal for 2 carbons, shows ²JCF. |

| Methylene (-CH₂CO-NH) | 30 - 35 | Aliphatic signal. |

| Methylene (-CH₂COOH) | 28 - 32 | Aliphatic signal. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is ideal for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹ corresponds to the N-H bond stretch in the secondary amide.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretches (Carbonyls): This is a critical region. Two distinct, strong, sharp peaks are expected:

-

Carboxylic Acid C=O: ~1700-1725 cm⁻¹.

-

Amide C=O (Amide I band): ~1650-1680 cm⁻¹.

-

-

N-H Bend (Amide II band): A strong band around 1510-1550 cm⁻¹ is characteristic of the N-H bend coupled with C-N stretch in secondary amides.

-

C-F Stretch: A strong, sharp absorption in the fingerprint region, typically between 1100-1250 cm⁻¹, indicates the C-F bond.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Amide | N-H Stretch | ~3300 | Moderate, Sharp |

| Aromatic/Aliphatic | C-H Stretch | 2850-3100 | Moderate |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Amide | C=O Stretch | 1650-1680 | Strong, Sharp |

| Amide | N-H Bend | 1510-1550 | Strong |

| Aromatic Ring | C=C Bends | 1450-1600 | Variable |

| Fluoroaromatic | C-F Stretch | 1100-1250 | Strong, Sharp |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. For this compound (Molecular Formula: C₁₀H₁₀FNO₃), the expected molecular weight is approximately 211.19 g/mol .

-

Molecular Ion (M⁺•): The primary peak in an EI-MS spectrum should correspond to the molecular weight, appearing at m/z = 211.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage adjacent to the carbonyl groups is common. Loss of the hydroxyl radical (•OH, 17 amu) to give m/z = 194, or loss of the carboxyl group (•COOH, 45 amu) to give m/z = 166.

-

Amide Bond Cleavage: Scission of the amide C-N bond can occur, leading to fragments corresponding to the 4-fluoroaniline cation (m/z = 111) or the acylium ion (m/z = 100).

-

McLafferty Rearrangement: This is possible if a gamma-hydrogen can be transferred to the carbonyl oxygen, but other fragmentation pathways are likely more dominant.

-

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols should be employed.

General Spectroscopic Workflow

Caption: A generalized workflow for comprehensive spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve both the carboxylic acid and amide functionalities and to slow the exchange of labile protons.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to cover 0 to 200 ppm.

-

A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.

-

KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Record a background spectrum of the empty accessory.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method:

-

Electrospray Ionization (ESI): Ideal for this molecule. It is a soft ionization technique that will likely show the protonated molecule [M+H]⁺ at m/z = 212 or the deprotonated molecule [M-H]⁻ at m/z = 210.

-

Electron Ionization (EI): A harder technique that will yield the molecular ion (M⁺•) at m/z=211 and more extensive fragmentation, which is useful for structural confirmation.

-

-

Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion: The Integrated Spectroscopic Signature

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The presence of two carbonyl signals in the ¹³C NMR and IR spectra validates the amide and carboxylic acid groups. The specific splitting patterns and integrations in the ¹H NMR confirm the connectivity of the aliphatic chain and the substitution pattern of the aromatic ring. Finally, the molecular weight confirmed by mass spectrometry, along with fragmentation patterns that align with the proposed structure, provides the ultimate verification. The predicted spectroscopic data presented herein serves as a benchmark for the successful characterization of this compound.

References

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.

-

NIST. (n.d.). Butanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).

Sources

Unlocking the Therapeutic Potential of 4-(4-fluoroanilino)-4-oxobutanoic acid: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 4-(4-fluoroanilino)-4-oxobutanoic acid. By leveraging structural analogy to known bioactive molecules, this document outlines a rational, multi-pronged approach to identifying and validating its molecular targets. We will delve into the core chemical attributes of this compound, infer plausible biological activities based on the broader class of succinanilic acid derivatives, and propose a rigorous, phased experimental strategy. This guide is designed not as a rigid protocol, but as a strategic roadmap, empowering researchers to make informed decisions and accelerate the discovery process.

Introduction: Deconstructing this compound

This compound belongs to the succinanilic acid class of compounds, characterized by a succinic acid moiety linked to an aniline via an amide bond. The presence of a fluorine atom on the phenyl ring is a key feature, as fluorine substitution can significantly modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.

While direct biological data for this specific molecule is scarce, the broader family of succinic acid and N-acyl amino acid derivatives exhibits a wide range of biological activities. These include enzyme inhibition, anticonvulsant effects, and modulation of inflammatory pathways[1][2]. Notably, the parent compound, succinanilic acid (4-anilino-4-oxobutanoic acid), is a known metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat, although the metabolite itself is considered inactive[3]. This connection, however, provides a valuable starting point for our investigation.

Our strategy will be to cast a wide yet targeted net, exploring potential activities in oncology, neurology, and inflammatory diseases.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the activities of structurally related compounds, we can hypothesize several promising avenues for investigation.

Enzyme Inhibition: A Primary Focus

The structural backbone of this compound makes it a prime candidate for an enzyme inhibitor. The carboxylic acid and amide groups can participate in hydrogen bonding within an enzyme's active site, while the fluorophenyl ring can engage in hydrophobic and aromatic stacking interactions.

Potential Enzyme Targets:

-

Histone Deacetylases (HDACs): Given its relationship to Vorinostat, exploring weak inhibitory activity against HDACs is a logical first step.

-

Acetylcholinesterase (AChE): Aryl succinic acid derivatives have demonstrated potent inhibitory activity against AChE, suggesting a potential role in neurodegenerative diseases like Alzheimer's[4].

-

Kynurenine 3-Monooxygenase (KMO) and Cyclooxygenase (COX) Enzymes: Derivatives of 4-aryl-4-oxobutanoic acids are being explored as inhibitors of these enzymes, which are implicated in neuroinflammatory and inflammatory conditions, respectively[5].

-

Fatty Acid Amide Hydrolase (FAAH): The structural similarity to N-acyl amino acids suggests the possibility of FAAH inhibition, which would increase endocannabinoid levels and produce analgesic and anti-inflammatory effects[2][6].

-

Bacterial Enzymes: The potential for antibacterial activity, as seen with other N-aryl amino acids, warrants investigation of targets within bacterial fatty acid biosynthesis pathways[7][8].

Neurological Disorders: Beyond Enzyme Inhibition

The anticonvulsant properties of related phenylsuccinimides suggest that this compound could modulate neuronal excitability[1]. Potential mechanisms could involve interactions with ion channels or neurotransmitter receptors.

Inflammation and Metabolic Signaling

Succinate itself is a key metabolic signal in inflammation[9]. It is therefore plausible that our compound could modulate succinate-responsive pathways, such as those involving succinate receptor 1 (SUCNR1 or GPR91).

A Phased Experimental Approach to Target Validation

The following sections outline a logical, step-by-step workflow for identifying and validating the therapeutic targets of this compound.

Phase 1: Initial Screening and Hit Identification

The initial phase focuses on broad screening assays to identify the most promising biological activities.

Experimental Protocol 1: Broad-Spectrum Enzyme Inhibition Profiling

Rationale: To efficiently screen for inhibitory activity against a panel of enzymes implicated in the target disease areas.

Methodology:

-

Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Enzyme Panel Selection: Utilize a commercial enzyme inhibition screening service or establish in-house assays for the following targets:

-

A comprehensive HDAC inhibitor panel (Class I, II, and IV).

-

Human acetylcholinesterase (AChE).

-

Human Kynurenine 3-Monooxygenase (KMO).

-

Human Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

-

Human Fatty Acid Amide Hydrolase (FAAH).

-

-

Primary Screen: Perform single-point screens at a high concentration (e.g., 10-50 µM) to identify initial hits (e.g., >50% inhibition).

-

Data Analysis: Identify enzymes that are significantly inhibited by the compound for follow-up studies.

Table 1: Hypothetical Initial Enzyme Inhibition Screening Results

| Enzyme Target | % Inhibition at 10 µM |

| HDAC1 | 15% |

| HDAC6 | 25% |

| AChE | 65% |

| KMO | 45% |

| COX-1 | 10% |

| COX-2 | 58% |

| FAAH | 72% |

Experimental Protocol 2: Cellular Phenotypic Screening

Rationale: To assess the compound's effects in a more biologically relevant context and uncover unexpected activities.

Methodology:

-

Cell Line Selection:

-

Neuroblastoma cell line (e.g., SH-SY5Y): To assess neuroprotective or neurotoxic effects.

-

Macrophage cell line (e.g., RAW 264.7): To evaluate anti-inflammatory properties by measuring LPS-induced nitric oxide or cytokine production.

-

A panel of cancer cell lines: To screen for anti-proliferative activity.

-

-

Assay Execution: Treat cells with a dose-response range of the compound and assess various phenotypic endpoints (e.g., cell viability, apoptosis, cytokine secretion).

-

Data Analysis: Identify cell lines and phenotypes that are most sensitive to the compound.

Diagram 1: Phase 1 Experimental Workflow

Caption: Workflow for the initial screening of this compound.

Phase 2: Hit-to-Lead Confirmation and Mechanism of Action Studies

Once initial hits are identified, the next phase focuses on confirming these activities and elucidating the mechanism of action.

Experimental Protocol 3: Dose-Response and IC50 Determination

Rationale: To quantify the potency of the compound against the confirmed 'hit' targets from Phase 1.

Methodology:

-

Select 'Hit' Enzymes: Based on the results of Experimental Protocol 1.

-

Serial Dilutions: Prepare a series of dilutions of the compound.

-

Enzyme Assays: Perform enzyme activity assays with the range of compound concentrations.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Table 2: Hypothetical IC50 Values for 'Hit' Enzymes

| Enzyme Target | IC50 (µM) |

| AChE | 5.2 |

| COX-2 | 8.9 |

| FAAH | 2.1 |

Experimental Protocol 4: Enzyme Kinetics and Inhibition Mechanism

Rationale: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for the most potent enzyme targets.

Methodology:

-

Vary Substrate Concentration: For a fixed concentration of the inhibitor, perform enzyme assays at varying substrate concentrations.

-

Vary Inhibitor Concentration: For a fixed concentration of the substrate, perform enzyme assays at varying inhibitor concentrations.

-

Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.

Diagram 2: Signaling Pathway of a Hypothetical Competitive Inhibitor

Caption: Competitive inhibition of an enzyme by our compound.

Future Directions and Preclinical Development

Following successful target validation and mechanism of action studies, the subsequent steps would involve:

-

Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of disease.

-

Toxicology and Safety Pharmacology: Assessing the safety profile of the lead candidates.

Conclusion

While the therapeutic potential of this compound is yet to be fully elucidated, its structural characteristics and the biological activities of related compounds provide a strong rationale for its investigation. The phased experimental approach outlined in this guide offers a clear and logical pathway to identify and validate its molecular targets. By systematically exploring its effects on key enzymes and cellular pathways, we can unlock the therapeutic promise of this intriguing molecule and pave the way for the development of novel treatments for a range of diseases.

References

-

PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pérez, D. I., et al. (2006). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 14(20), 6899-6908. Retrieved from [Link]

-

Wójcik, E., et al. (1977). Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. Pharmazie, 32(2), 82-84. Retrieved from [Link]

-

Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 228-238. Retrieved from [Link]

-

Atasayar, S., et al. (2015). Therapeutic Potential of N-Acetylcysteine for Wound Healing, Acute Bronchiolitis, and Congenital Heart Defects. Current Drug Metabolism, 17(2), 146-153. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Retrieved from [Link]

-

Massaro, A., et al. (2022). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Antibiotics, 11(11), 1599. Retrieved from [Link]

-

Ajanusi, J. O., et al. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 27(19), 6296. Retrieved from [Link]

-

Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

-

Cambridge AS A Level Biology. (2023, September 30). 3-7 Competitive Enzyme Inhibitors (Cambridge AS A Level Biology, 9700). YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Succinanilic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Tardiolo, G., et al. (2018). Existing and potential therapeutic uses for N-acetylcysteine: the need for conversion to intracellular glutathione for antioxidant benefits. Journal of Clinical Pharmacy and Therapeutics, 43(6), 757-764. Retrieved from [Link]

-

Kuo, M. R., et al. (2005). Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway. Current Medicinal Chemistry, 12(15), 1765-1775. Retrieved from [Link]

-

Akocak, S., et al. (2016). Capsaicin: A Potent Inhibitor of Carbonic Anhydrase Isoenzymes. Turkish Journal of Pharmaceutical Sciences, 13(3), 329-334. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Succinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 4-Anilino-4-oxobutanoic acid | 102-14-7 [smolecule.com]

- 4. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Succinic acid - Wikipedia [en.wikipedia.org]

4-Oxo-Butanoic Acid Derivatives: A Versatile Scaffold in Medicinal Chemistry

<_- an="" in-depth="" technical="" guide="" on="" 4-oxo-butanoic="" acid="" derivatives="" in="" medicinal="" chemistry="" ---="">

Abstract

This technical guide provides a comprehensive overview of 4-oxo-butanoic acid and its derivatives as a pivotal scaffold in medicinal chemistry. Also known as succinic semialdehyde, this bifunctional molecule, with its inherent aldehyde and carboxylic acid moieties, serves as a versatile precursor for a diverse array of heterocyclic and carbocyclic frameworks.[1] This guide will delve into the synthetic versatility, diverse biological activities, and structure-activity relationships of these derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. We will explore their applications in key therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer research, and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Unique Chemistry of the 4-Oxo-Butanoic Acid Scaffold

4-oxo-butanoic acid, or succinic semialdehyde, is a molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring both an aldehyde and a carboxylic acid group, allows it to participate in a wide range of chemical transformations.[1] This bifunctionality is the cornerstone of its versatility, enabling the synthesis of a multitude of molecular architectures, particularly nitrogen-containing heterocycles that form the core of many biologically active compounds and pharmaceuticals.[1]

The reactivity of the aldehyde group allows for transformations such as reductive amination to form γ-amino acids, while the carboxylic acid moiety can be derivatized to form esters, amides, and other functional groups.[1] This dual reactivity makes it an ideal starting material for building complex molecules with therapeutic potential.

Synthetic Strategies: Building Complexity from a Simple Core

The synthesis of 4-oxo-butanoic acid derivatives often begins with readily available starting materials like succinic anhydride. A common and effective method is the Friedel-Crafts acylation, which allows for the introduction of an aryl group, leading to the formation of 4-aryl-4-oxobutanoic acids.[1][2]

General Workflow for Pyridazinone Synthesis

One of the most prominent applications of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives, which are known for their diverse biological activities.[1] The general workflow involves a condensation and cyclization reaction with a hydrazine derivative.[1]

Caption: General workflow for pyridazinone synthesis.[1]

Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid

This protocol details the synthesis of a 4-aryl-4-oxobutanoic acid via Friedel-Crafts acylation.[2]

Materials:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

A mixture of toluene and anhydrous aluminum chloride is refluxed under anhydrous conditions.

-

Succinic anhydride is added in small portions with continuous stirring.

-

Stirring and heating are continued for several hours.

-

After cooling, the reaction mixture is poured into ice-cold hydrochloric acid.

-

The crude product is purified by dissolving in a sodium bicarbonate solution, followed by extraction and acidification to yield the purified 4-(4-methylphenyl)-4-oxobutanoic acid.[1]

Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol outlines the synthesis of a pyridazinone derivative from the corresponding 4-aryl-4-oxobutanoic acid.[1]

Materials:

-

4-Oxo-4-phenylbutanoic acid

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

4-Oxo-4-phenylbutanoic acid is refluxed with hydrazine hydrate in ethanol for several hours.

-

The reaction mixture is concentrated and then poured into ice-cold water.

-

The precipitated product, 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one, is collected.[1]

Therapeutic Applications: A Scaffold for Diverse Biological Activities

Derivatives of 4-oxo-butanoic acid have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of 4-oxo-butanoic acid derivatives. For instance, certain pyridazinone derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria.[3] The introduction of different substituents on the pyridazinone ring allows for the fine-tuning of their antimicrobial spectrum and potency.

One study investigated a series of naphthyl-polyamine conjugates, where 4-amino-4-oxobutanoic acid derivatives were synthesized by reacting arylamines with succinic anhydride.[4] These compounds were evaluated for their antimicrobial activity against a panel of bacteria and fungi, with some analogues exhibiting potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[4]

Table 1: Antimicrobial Activity of Selected 4-Oxo-Butanoic Acid Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

| Pyridazinone Derivative 10 | Gram-positive & Gram-negative bacteria | High activity | [3] |

| Pyridazinone Derivative 12a | Gram-positive & Gram-negative bacteria | High activity | [3] |

| Naphthyl-polyamine conjugate 17f | MRSA | 0.29 µM | [4] |

| Biphenyl substituted analogue | MRSA | 0.25–2.1 µM | [4] |

Anticancer Potential

The structural versatility of 4-oxo-butanoic acid derivatives has also been exploited in the development of potential anticancer agents. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which can be considered structural analogues, demonstrated their structure-dependent anticancer activity against non-small cell lung cancer cells.[5] The inclusion of a 4-hydroxyphenyl moiety also suggested potential antioxidant properties, which can be beneficial in cancer therapy.[5]

Anti-inflammatory and Immunosuppressive Effects

Derivatives of 4-oxo-butanoic acid have also been explored for their anti-inflammatory and immunosuppressive activities. A novel series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids were identified as potent and selective S1P₁ receptor agonists.[6] Agonism of the S1P₁ receptor is a clinically validated mechanism for inducing lymphopenia, which has therapeutic utility in treating autoimmune diseases.[6]

Antiviral Activity

Certain 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as inhibitors of the influenza virus polymerase, specifically targeting the PA endonuclease activity.[7] These compounds showed high selectivity for the influenza polymerase with IC₅₀ values in the micromolar range, highlighting their potential as a basis for developing new anti-influenza drugs.[7]

Role in Neurodegenerative Disorders

Succinic semialdehyde, the parent compound, is a key metabolite in the catabolism of the neurotransmitter γ-aminobutyric acid (GABA).[8][9][10] Deficiencies in the enzyme succinic semialdehyde dehydrogenase (SSADH) lead to a rare neurometabolic disorder characterized by the accumulation of succinic semialdehyde and gamma-hydroxybutyrate (GHB).[8][11] This link to GABA metabolism underscores the potential of 4-oxo-butanoic acid derivatives to modulate neuronal activity and their relevance in studying and potentially treating neurodegenerative disorders.[12] While direct therapeutic applications in this area are still under investigation, the scaffold provides a starting point for designing molecules that can interact with targets in the central nervous system. For instance, sulfopropanoic acid derivatives, which share some structural similarities, are being investigated for their ability to target amyloid aggregation in Alzheimer's disease.[13]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of 4-oxo-butanoic acid derivatives. Although comprehensive SAR studies for all classes of these derivatives are not always available, several key insights can be drawn from existing research.

For antimicrobial pyridazinone derivatives, the nature and position of substituents on the phenyl ring and the pyridazinone core significantly influence their activity.[3] Similarly, for the S1P₁ receptor agonists, the specific heterocyclic system and the linker to the butanoic acid chain are critical for potency and selectivity.[6] In the case of anti-influenza agents, the 4-substituted 2,4-dioxobutanoic acid scaffold is essential for chelating metal ions in the active site of the viral polymerase.[7]

The development of potent and selective inhibitors often relies on systematic modifications of the lead compound and evaluation of their biological activity.[14][15] This iterative process of synthesis and testing is fundamental to medicinal chemistry and drug discovery.

Caption: A logical workflow for SAR-guided drug discovery.

Conclusion and Future Perspectives

4-Oxo-butanoic acid and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry.[1] Their straightforward synthesis and the ability to introduce a wide range of functional groups make them an attractive starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by these derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, underscore their significant potential.

Future research in this area should focus on several key aspects:

-

Expansion of Chemical Diversity: The synthesis of novel libraries of 4-oxo-butanoic acid derivatives with greater structural diversity will be crucial for identifying new lead compounds.

-

Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to understand how these compounds exert their biological effects at the molecular level.

-

Systematic SAR Studies: Comprehensive structure-activity relationship studies will provide a rational basis for the design of more potent and selective drug candidates.

-